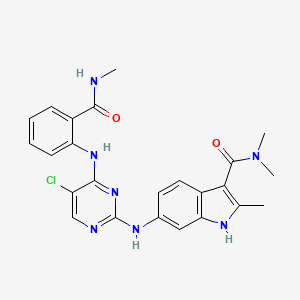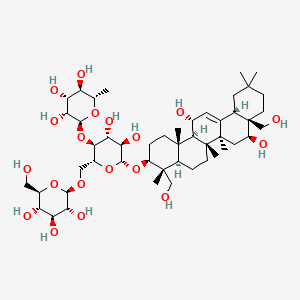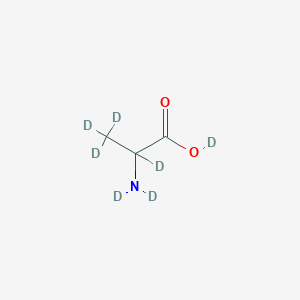
Heptadeuteroalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanine-d7: is a deuterated form of D-Alanine, where all seven hydrogen atoms are replaced by deuterium. This isotopologue is used in various scientific research applications due to its unique properties, such as its stability and ability to be traced in metabolic studies. D-Alanine itself is an unusual amino acid found in both invertebrates and vertebrates, playing significant roles in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Alanine-d7 can be synthesized through biocatalytic deracemization. This method involves the use of alanine dehydrogenase and ω-transaminase to convert racemic mixtures of alanine into the D-enantiomer. The reaction conditions typically include the presence of isopropylamine and NAD+ .
Industrial Production Methods: Industrial production of D-Alanine-d7 often involves microbial fermentation using recombinant Escherichia coli strains. These strains are engineered to express genes encoding alanine dehydrogenase, alanine racemase, and glucose dehydrogenase. The optimized conditions for this process include a pH of 10.1, 200 mM D-glucose, 200 mM sodium pyruvate, and 200 mM ammonium chloride .
Análisis De Reacciones Químicas
Types of Reactions: D-Alanine-d7 undergoes various chemical reactions, including racemization, where L-Alanine is converted to D-Alanine. This reaction is catalyzed by alanine racemase .
Common Reagents and Conditions:
Racemization: Catalyzed by alanine racemase.
Reductive Amination: Involves the use of alanine dehydrogenase and ω-transaminase.
Major Products: The primary product of these reactions is D-Alanine-d7 itself, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Chemistry: D-Alanine-d7 is used as a chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its deuterated form allows for precise tracking in metabolic studies .
Biology: In biological research, D-Alanine-d7 is used to study the metabolic pathways of amino acids and their roles in various physiological processes .
Medicine: D-Alanine-d7 is employed in the development of novel β-lactam antibiotics and other pharmaceutical formulations .
Industry: In the food industry, D-Alanine-d7 is used as an artificial sweetener to enhance the quality of food products .
Mecanismo De Acción
D-Alanine-d7 exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes such as alanine racemase and alanine dehydrogenase, facilitating the conversion of L-Alanine to D-Alanine. This conversion is crucial for the synthesis of peptidoglycan in bacterial cell walls .
Comparación Con Compuestos Similares
L-Alanine: The L-enantiomer of alanine, commonly found in proteins.
D-Phenylalanine: Another D-amino acid used in pharmaceutical applications.
Uniqueness: D-Alanine-d7 is unique due to its deuterated form, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways is required .
Propiedades
Fórmula molecular |
C3H7NO2 |
|---|---|
Peso molecular |
96.14 g/mol |
Nombre IUPAC |
deuterio 2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D/hD3 |
Clave InChI |
QNAYBMKLOCPYGJ-UQEXSWPGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C(=O)O[2H])N([2H])[2H] |
SMILES canónico |
CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


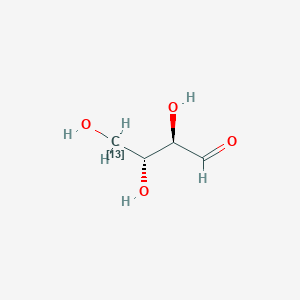
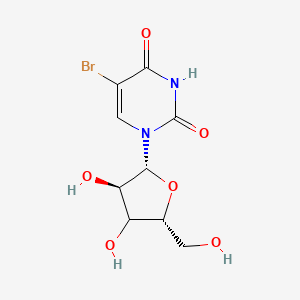
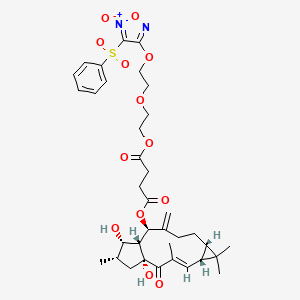
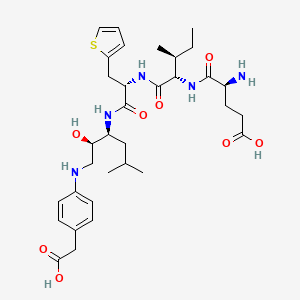
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
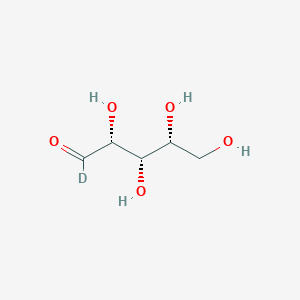
![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
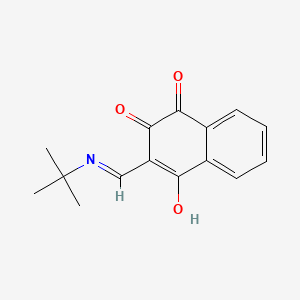
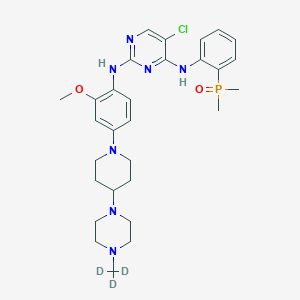
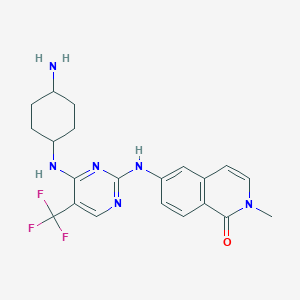
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)
